

Technical Support Center: PF-610355

Experimental Data

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Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

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This technical support center provides researchers, scientists, and drug development professionals with essential information for working with **PF-610355**, an investigational inhaled long-acting beta2-adrenoceptor agonist (LABA) for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[\[1\]](#)[\[2\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **PF-610355**?

A1: **PF-610355** is a potent and selective β 2-adrenoreceptor agonist with an EC50 of 0.26 nM.[\[3\]](#)[\[4\]](#) As a LABA, it is designed for once-daily administration to provide sustained bronchodilation in patients with asthma and COPD.[\[1\]](#)

Q2: What are the key pharmacokinetic properties of **PF-610355**?

A2: **PF-610355** was developed using an "inhalation-by-design" concept to ensure sustained action and minimal systemic exposure.[\[1\]](#) In vitro studies in human liver microsomes showed a half-life of 17 minutes, with rapid conversion to a glucuronide metabolite.[\[1\]](#) In rats, it demonstrated slow absorption from the lungs, high unbound clearance, a short half-life of 3.5 hours, and low oral bioavailability (<5%).[\[1\]](#) The major metabolites identified are phenol glucuronide, primary amide, and carboxylic acid.[\[1\]](#)

Q3: What is the clinical efficacy of **PF-610355**?

A3: In clinical trials, a single inhaled dose of 450 mcg of **PF-610355** provided bronchodilation for 24 hours in humans.[1] Its duration of action was more than two-fold higher than salmeterol in anesthetized dogs.[1]

Q4: What are the potential cardiovascular effects of **PF-610355**?

A4: As a β 2-adrenoceptor agonist, **PF-610355** can have systemic effects, including an increase in heart rate.[2][5] However, clinical studies have shown that for doses up to 280 μ g once daily, no clinically relevant effects on heart rate are expected in COPD patients.[5][6] A pharmacokinetic/pharmacodynamic (PKPD) model predicted a maximum placebo-corrected increase in heart rate of 2.7 beats per minute for a 280 μ g dose.[5]

Troubleshooting Guides

Issue 1: High variability in in vitro metabolism results.

- Q: My in vitro human liver microsome assay shows inconsistent half-life values for **PF-610355**. What could be the cause?
 - A: High variability can stem from several factors. Ensure consistent microsomal protein concentrations and a sufficient concentration of the NADPH regenerating system. Pre-incubation times and temperatures should be strictly controlled. Variability in the lot of human liver microsomes can also contribute; it is advisable to use a single lot for a series of experiments or qualify new lots.

Issue 2: Unexpected cardiovascular responses in pre-clinical models.

- Q: I am observing a greater than expected increase in heart rate in my animal model after administration of **PF-610355**. Why might this be happening?
 - A: The route and method of administration can significantly impact systemic exposure. Ensure the dose delivered to the lungs is accurate and reproducible. The anesthetic used in the animal model can also influence cardiovascular parameters. It is crucial to establish a stable baseline heart rate before drug administration and to have a vehicle-control group to account for any effects of the experimental procedure itself.

Issue 3: Difficulty in achieving consistent aerosol delivery in inhalation studies.

- Q: We are struggling with reproducible dosing in our inhalation experiments with **PF-610355**. What can we do to improve this?
 - A: The choice of inhalation device and the formulation of **PF-610355** are critical.[\[2\]](#) Factors such as particle size distribution (fine particle dose) can influence lung deposition and systemic exposure.[\[2\]](#) Calibrate your delivery system regularly and ensure that the formulation is stable and does not aggregate. Characterizing the particle size of the aerosol generated by your system is recommended.

Data Presentation

Table 1: Pharmacokinetic Parameters of **PF-610355**

| Parameter | Value | Species/System | Reference |
|----------------------|--|------------------------|---------------------|
| In vitro half-life | 17 minutes | Human Liver Microsomes | [1] |
| In vivo half-life | 3.5 hours | Rat | [1] |
| Oral Bioavailability | < 5% | Rat | [1] |
| Major Metabolites | Phenol glucuronide, primary amide, carboxylic acid | Human | [1] |

Table 2: Clinical Efficacy and Safety of **PF-610355**

| Endpoint | Dose | Population | Result | Reference |
|---|--------------------------|----------------------|---------------------------------------|-----------|
| Bronchodilation Duration | 450 mcg (single dose) | Human | 24 hours | [1] |
| Comparison to Salmeterol | ED50 ~0.1 mcg | Anesthetized Dogs | > 2-fold higher duration of action | [1] |
| Heart Rate Increase (placebo- corrected) | 280 µg (once daily) | COPD Patients | Max. 2.7 beats min ⁻¹ | [5] |

Experimental Protocols

1. In Vitro Metabolic Stability in Human Liver Microsomes

- Objective: To determine the intrinsic clearance and metabolic half-life of **PF-610355**.
- Materials:
 - **PF-610355**
 - Pooled human liver microsomes (HLM)
 - NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
 - Phosphate buffer (pH 7.4)
 - Acetonitrile (for quenching)
 - LC-MS/MS system
- Procedure:
 - Prepare a stock solution of **PF-610355** in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

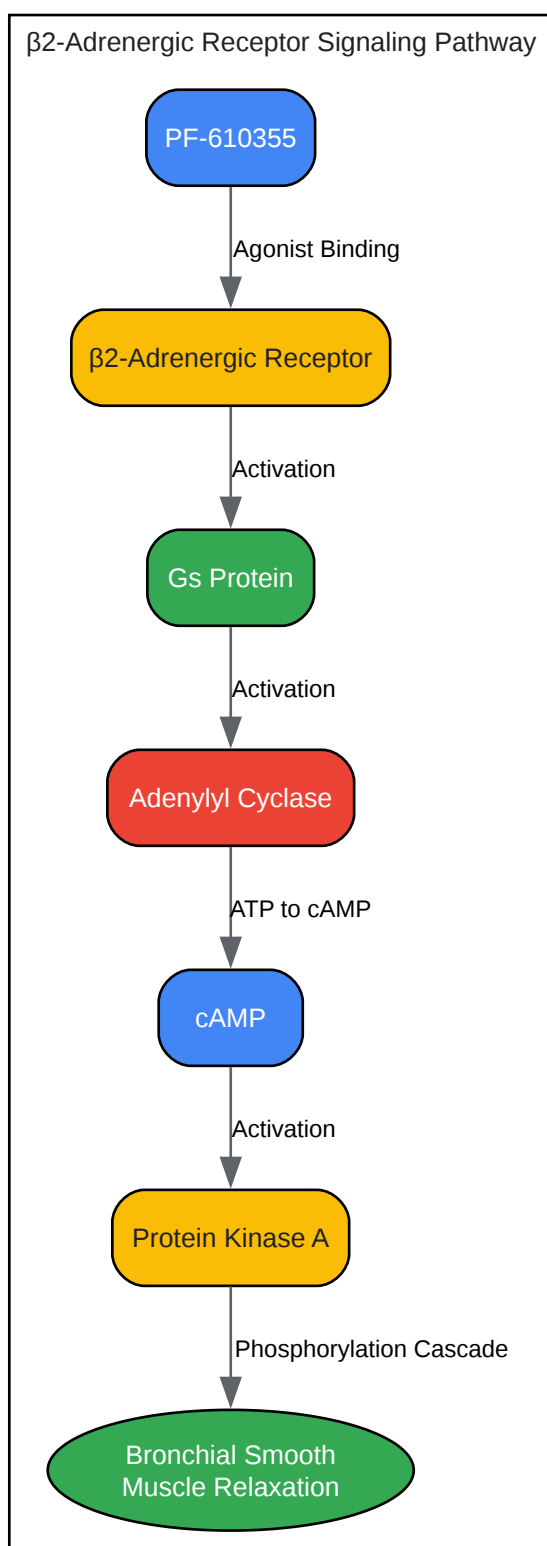
- Initiate the reaction by adding **PF-610355** to the HLM mixture, followed by the NADPH regenerating system. The final concentration of **PF-610355** should be low enough to be below the Michaelis-Menten constant (e.g., 1 μ M).
- Incubate the reaction at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the protein.
- Analyze the supernatant for the remaining concentration of **PF-610355** using a validated LC-MS/MS method.
- Calculate the half-life ($t_{1/2}$) from the slope of the natural log of the remaining parent compound versus time plot.

2. Assessment of Cardiovascular Effects in Healthy Volunteers (Phase I Clinical Trial Design)

- Objective: To evaluate the safety and tolerability of single ascending doses of inhaled **PF-610355**, with a focus on cardiovascular parameters.
- Study Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.
- Participants: Healthy adult volunteers.
- Procedure:
 - Screen subjects for eligibility, including a baseline electrocardiogram (ECG) and vital signs.
 - Randomize subjects to receive a single inhaled dose of **PF-610355** at a specific dose level or a placebo.
 - Collect continuous 12-lead ECG recordings at baseline and for a specified period post-dose (e.g., 24 hours).

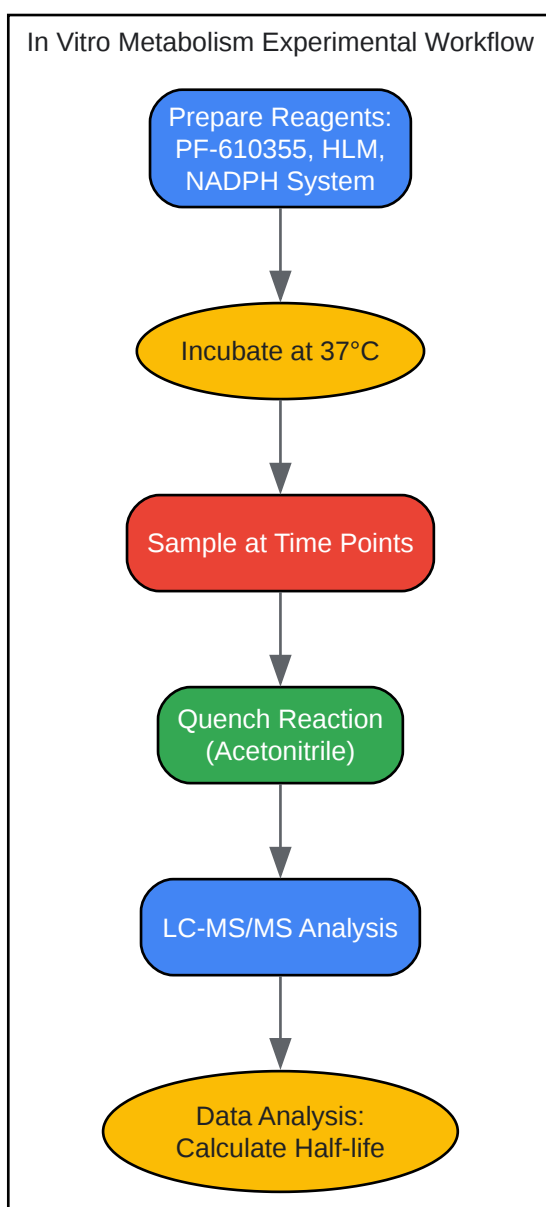
- Measure vital signs (heart rate, blood pressure) at frequent intervals.
- Collect blood samples at predefined time points for pharmacokinetic analysis of **PF-610355** plasma concentrations.
- Monitor for any adverse events throughout the study.
- Analyze ECG data for changes in heart rate and other parameters (e.g., QTc interval).
- Correlate pharmacokinetic data with pharmacodynamic cardiovascular responses.

Mandatory Visualizations



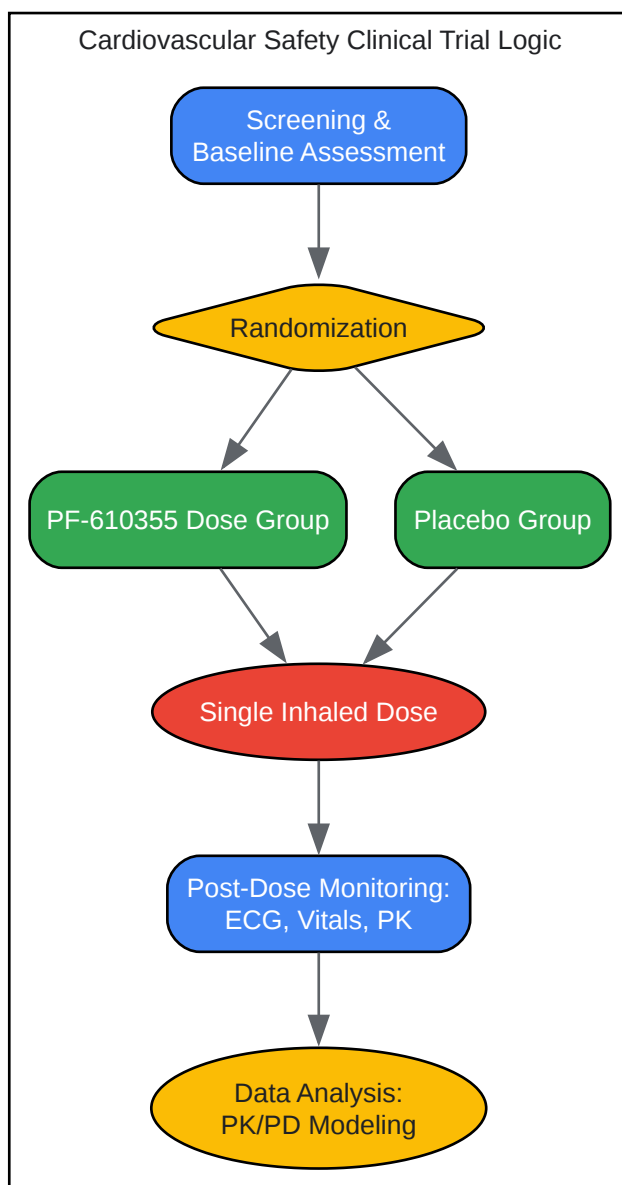
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Caption: Signaling pathway of **PF-610355** as a β 2-adrenergic receptor agonist.



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Caption: General experimental workflow for in vitro metabolism studies.



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Caption: Logical flow of a dose-escalation clinical trial for cardiovascular safety.

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